4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol is a complex organic compound featuring a benzodioxaborole moiety. This compound is notable for its unique structure, which includes a boron atom within a dioxaborole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol typically involves multiple steps, starting with the preparation of the benzodioxaborole moiety. This can be achieved through the reaction of phenylboronic acid with catechol under acidic conditions to form the benzodioxaborole ring . The next step involves the coupling of this intermediate with a suitable phenol derivative through a substitution reaction, often facilitated by a palladium catalyst under inert conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride to yield corresponding alcohols.
Substitution: The benzodioxaborole moiety can participate in nucleophilic substitution reactions, particularly at the boron center.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Palladium catalysts in inert atmospheres.
Major Products
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of boron-containing compounds.
Biology: Investigated for its potential as a biological probe due to its boron content, which can be used in neutron capture therapy.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol involves its interaction with molecular targets through its boron center. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in various biochemical applications. The compound can also participate in electron transfer reactions, influencing cellular pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-(2-{4-[(2H-1,3,2-Benzodioxaborol-2-yl)oxy]phenyl}propan-2-yl)phenol is unique due to its combination of a phenolic group and a benzodioxaborole moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound in both research and industrial applications.
Properties
CAS No. |
105463-93-2 |
---|---|
Molecular Formula |
C21H19BO4 |
Molecular Weight |
346.2 g/mol |
IUPAC Name |
4-[2-[4-(1,3,2-benzodioxaborol-2-yloxy)phenyl]propan-2-yl]phenol |
InChI |
InChI=1S/C21H19BO4/c1-21(2,15-7-11-17(23)12-8-15)16-9-13-18(14-10-16)24-22-25-19-5-3-4-6-20(19)26-22/h3-14,23H,1-2H3 |
InChI Key |
NKKHDCAPTSAWPT-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC2=CC=CC=C2O1)OC3=CC=C(C=C3)C(C)(C)C4=CC=C(C=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.